molecular formula C22H16O6 B10988050 Methyl 3-({[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}methyl)benzoate

Methyl 3-({[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}methyl)benzoate

Cat. No.: B10988050
M. Wt: 376.4 g/mol
InChI Key: KAMBZVBMIFMSMS-UHFFFAOYSA-N
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Description

Methyl 3-({[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy}methyl)benzoate is a complex organic compound that features a benzofuran moiety linked to a furan ring through a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy}methyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 3-(furan-2-carbonyl)-1-benzofuran-5-yl methanol with methyl benzoate under acidic conditions. The reaction conditions often involve the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

    Substitution: The benzofuran moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the furan ring.

    Substitution: Nitrated or halogenated benzofuran derivatives.

Scientific Research Applications

Methyl 3-({[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy}methyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-({[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy}methyl)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzofuran and furan moieties may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl furan-3-carboxylate: A simpler ester derivative of furan with similar reactivity.

    Benzofuran derivatives: Compounds such as psoralen and angelicin, which have similar structural features and biological activities.

Uniqueness

Methyl 3-({[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy}methyl)benzoate is unique due to the combination of benzofuran and furan moieties linked through a benzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler derivatives.

Properties

Molecular Formula

C22H16O6

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 3-[[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxymethyl]benzoate

InChI

InChI=1S/C22H16O6/c1-25-22(24)15-5-2-4-14(10-15)12-27-16-7-8-19-17(11-16)18(13-28-19)21(23)20-6-3-9-26-20/h2-11,13H,12H2,1H3

InChI Key

KAMBZVBMIFMSMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC2=CC3=C(C=C2)OC=C3C(=O)C4=CC=CO4

Origin of Product

United States

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